4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide
Description
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a brominated aromatic ring substituted with two methyl groups at the 3- and 5-positions. Thiosemicarbazides are versatile intermediates in medicinal and coordination chemistry, often serving as precursors for thiosemicarbazones—ligands known for forming stable metal complexes with biological relevance.
Properties
CAS No. |
1263376-57-3 |
|---|---|
Molecular Formula |
C9H12BrN3S |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-7(12-9(14)13-11)4-6(2)8(5)10/h3-4H,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
APNBQMVQWINEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=S)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide typically involves the reaction of 4-bromo-3,5-dimethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiadiazoles.
Reduction: Reduction reactions can modify the thiosemicarbazide moiety.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,3,4-thiadiazole derivatives.
Reduction: Formation of reduced thiosemicarbazide derivatives.
Substitution: Formation of substituted phenyl thiosemicarbazides.
Scientific Research Applications
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . The compound’s ability to induce apoptosis in cancer cells is linked to its interaction with proteins such as Bax and Bcl-2, which are involved in the apoptotic pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and discussion compare 4-(4-bromo-3,5-dimethylphenyl)thiosemicarbazide with key analogs, focusing on substituent effects, synthesis, and properties.
Table 1: Comparative Analysis of Thiosemicarbazide Derivatives
Key Comparisons:
Synthetic Efficiency: Bromo-substituted derivatives (e.g., ) exhibit high yields (95%), likely due to optimized condensation conditions (e.g., acetic acid catalysis and reflux in ethanol) . Chlorobenzoyl-fluorophenyl analogs () achieve yields up to 90%, suggesting electron-withdrawing groups (e.g., Cl, F) enhance reactivity in Schiff base formation .
Structural and Electronic Effects :
- Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability may improve crystal packing stability, as seen in ’s planar phenyl rings and dimerization via N–H⋯S interactions . In contrast, dichloro derivatives () prioritize smaller substituents for biochemical applications .
- Hydroxy vs. Methoxy : The hydroxyl group in 4-(4-hydroxy-3,5-dimethylphenyl)thiosemicarbazide facilitates metal coordination (e.g., Cu(II)), whereas methoxy groups in enhance lipophilicity and intramolecular H-bonding .
Biological Relevance: Copper complexes derived from hydroxy- and methyl-substituted analogs (–5) show promise in anticancer research, leveraging thiosemicarbazones’ metal-chelating properties . Fluorophenyl and nitrophenyl derivatives () are associated with enzyme inhibition (e.g., AChE) and antinociceptive activity, respectively, highlighting substituent-dependent bioactivity .
Research Findings and Implications
- Crystallography : Bromo-substituted thiosemicarbazides (e.g., ) exhibit stable dimerization via N–H⋯S and C–H⋯π interactions, which may correlate with enhanced thermal stability or solubility .
Biological Activity
4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide is a compound of interest in medicinal chemistry due to its potential biological activities. Thiosemicarbazides, in general, have been recognized for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of thiosemicarbazides typically involves the reaction of thiosemicarbazones with various aromatic aldehydes or ketones. In the case of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide, the synthesis can be achieved through the condensation of 4-bromo-3,5-dimethylphenyl isothiocyanate with hydrazine derivatives. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activities of 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide have been explored in various studies. Below are key findings regarding its pharmacological effects:
Antimicrobial Activity
Thiosemicarbazides have shown significant antimicrobial properties. For instance:
- Study Findings : A series of thiosemicarbazones were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. Compounds similar to 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide exhibited notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide | S. aureus | 15 |
| 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide | E. coli | 12 |
Anticancer Activity
Thiosemicarbazides are also investigated for their anticancer properties:
- Mechanism : The compound demonstrated cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest |
Enzyme Inhibition
The enzyme inhibition potential is another area where thiosemicarbazides excel:
- Urease Inhibition : Recent studies showed that compounds related to 4-(4-Bromo-3,5-dimethylphenyl)thiosemicarbazide effectively inhibit urease activity, which is crucial in treating infections caused by Helicobacter pylori. The IC50 values ranged from 2.7 to 29 µM for various derivatives .
Structure-Activity Relationship (SAR)
The biological activity of thiosemicarbazides can often be correlated with their structural features:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances antimicrobial activity. Conversely, electron-donating groups may reduce potency .
Case Studies
- Anticancer Study : A study involving a series of thiosemicarbazides showed that those with bulky substituents exhibited improved cytotoxicity against cancer cells. Specifically, the presence of a bromo group at the para position was linked to enhanced activity .
- Antimicrobial Evaluation : Another investigation highlighted that thiosemicarbazides with halogen substitutions showed increased effectiveness against resistant bacterial strains compared to their unsubstituted counterparts .
Q & A
Q. What are the standard synthetic methodologies for preparing 4-(4-bromo-3,5-dimethylphenyl)thiosemicarbazide, and how are reaction conditions optimized?
The compound is typically synthesized via Schiff base condensation. A general protocol involves refluxing equimolar amounts of 4-bromo-3,5-dimethylphenyl ketone (or aldehyde) with thiosemicarbazide in ethanol or ethanol/water mixtures, often with catalytic acetic acid or HCl. For example, analogous thiosemicarbazides are synthesized by heating precursors (e.g., 4-bromoacetophenone) with thiosemicarbazide in ethanol under reflux for 30–60 minutes, followed by crystallization . Optimization includes adjusting solvent polarity, temperature, and acid catalyst concentration to enhance yield and purity. Reaction progress is monitored via TLC, and products are characterized by melting point, elemental analysis, and spectroscopic methods (e.g., NMR, IR) .
Q. How is the structural conformation of 4-(4-bromo-3,5-dimethylphenyl)thiosemicarbazide validated experimentally?
X-ray crystallography is the gold standard for confirming molecular geometry. For related thiosemicarbazides, intramolecular hydrogen bonds (e.g., N–H⋯S, N–H⋯O) and planar arrangements of the thiosemicarbazide moiety are observed, with dihedral angles between aromatic rings typically <10° . Spectroscopic techniques like - and -NMR further validate tautomeric forms (e.g., thione vs. thiol), with characteristic signals for NH ( 8–10 ppm) and C=S ( 170–180 ppm in IR) .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
Initial evaluations focus on antimicrobial and anticancer assays. For antimicrobial activity, disk diffusion or microdilution methods are employed against bacterial/fungal strains (e.g., S. aureus, E. coli), with MIC values compared to standard drugs . Anticancer potential is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), often alongside metal complexes to enhance efficacy. Mechanistic studies may include ribonucleotide reductase or tubulin polymerization inhibition assays, as seen in copper-thiosemicarbazide complexes .
Advanced Research Questions
Q. How does tautomerism influence the reactivity and bioactivity of 4-(4-bromo-3,5-dimethylphenyl)thiosemicarbazide?
Thiosemicarbazides exist in equilibrium between thione (C=S) and thiol (SH) tautomers. Computational studies (DFT, MEP maps) show the thione form is more stable due to resonance stabilization, with energy barriers for tautomerism ranging 10–15 kcal/mol . Experimental validation via X-ray confirms the thione dominance in crystalline states, while solution-phase studies (UV-Vis, NMR) reveal pH-dependent shifts. Tautomer stability directly impacts metal coordination modes (e.g., S vs. N donation) and bioactivity, as seen in altered IC values for tautomer-specific enzyme inhibition .
Q. What computational strategies are used to predict and rationalize its electronic properties and ligand behavior?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV for fluorophenyl analogs), correlating with redox activity and charge transfer efficiency. Molecular Electrostatic Potential (MEP) maps identify nucleophilic (S, NH) and electrophilic (Br, CH) sites, guiding derivatization for enhanced metal binding . Molecular docking predicts interactions with biological targets (e.g., DNA topoisomerase IV), validated by experimental IC values and binding constants (e.g., ) .
Q. How do metal complexes of this thiosemicarbazide differ in stability and bioactivity compared to the free ligand?
Coordination with transition metals (e.g., Cu, Ni) enhances stability via chelation, forming square-planar or octahedral geometries. Stability constants () for Cu(II) complexes range 8–12, determined by potentiometry . Bioactivity increases significantly; for example, Cu(II) complexes exhibit 5–10x lower IC values in cancer cells due to dual inhibition of ribonucleotide reductase and tubulin polymerization . Spectrophotometric titration and cyclic voltammetry confirm metal-induced redox activation mechanisms .
Q. How can contradictory data in biological studies (e.g., variable MIC values across studies) be resolved?
Discrepancies arise from differences in assay protocols (e.g., broth vs. agar dilution), bacterial strains, or ligand purity. Standardization using CLSI guidelines and cross-validation with control compounds (e.g., ciprofloxacin) is critical . For anticancer studies, variations in cell line sensitivity (e.g., p53 status) require mechanistic follow-ups (e.g., apoptosis assays, ROS detection) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
